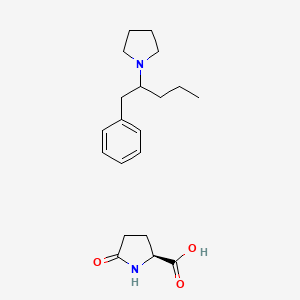
Einecs 300-808-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-808-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Einecs 300-808-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures. The industrial production methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 300-808-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds that have significant industrial or research applications.
Wissenschaftliche Forschungsanwendungen
Einecs 300-808-6 has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it is employed in various assays and experiments to understand biological processes. In medicine, the compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrially, this compound is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of Einecs 300-808-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Eigenschaften
CAS-Nummer |
93963-64-5 |
|---|---|
Molekularformel |
C20H30N2O3 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;1-(1-phenylpentan-2-yl)pyrrolidine |
InChI |
InChI=1S/C15H23N.C5H7NO3/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;7-4-2-1-3(6-4)5(8)9/h3-5,9-10,15H,2,6-8,11-13H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
UZAHXMKUBVQSKM-HVDRVSQOSA-N |
Isomerische SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















